methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Overview
Description
Methyl {5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.07290741 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation Catalysis
One application area for compounds with methoxy-substituted benzenes, similar to the methoxybenzodioxolyl moiety in the query compound, is in catalysis. For instance, methoxy-substituted benzenes have been oxidized with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium (VII) in acetic acid to yield p-benzoquinones. This process indicates the potential use of similar compounds in oxidative catalysis, which is crucial in various chemical syntheses and industrial applications (Adam et al., 1995).
Fluorescent Chemical Sensors
Another significant application is in the development of fluorescent chemical sensors. Compounds containing imidazolidinyl or similar heterocyclic moieties, especially when involved in selective interactions with metal ions, have been utilized as fluorescent sensors. For example, certain fluorescent compounds have demonstrated good selectivity towards Co2+ ions, indicating their potential as chemical sensors for specific metal detection (Li Rui-j, 2013).
Crystallography and Molecular Structure Analysis
Compounds with complex structures, including ester, methylene, and imidazolidinyl groups, are subjects of crystallographic studies to understand their molecular conformations and interactions. Such analyses are foundational in designing drugs and materials with desired physical and chemical properties (Zhengyi Li et al., 2015).
Antimicrobial Research
Methylene-bridged compounds with imidazolidinyl and thiazolidinone moieties have shown significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Lamani et al., 2009).
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-17-15(20)10(18(16(17)25)7-14(19)22-3)4-9-5-12-13(24-8-23-12)6-11(9)21-2/h4-6H,7-8H2,1-3H3/b10-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSUJLLLEIOKQD-WMZJFQQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2OC)OCO3)N(C1=S)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=C(C=C2OC)OCO3)/N(C1=S)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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